molecular formula C16H14ClNO4S B6280217 2-[N-phenyl2-(2-chlorophenyl)ethenesulfonamido]acetic acid CAS No. 2247108-53-6

2-[N-phenyl2-(2-chlorophenyl)ethenesulfonamido]acetic acid

Cat. No.: B6280217
CAS No.: 2247108-53-6
M. Wt: 351.8
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Description

2-[N-phenyl2-(2-chlorophenyl)ethenesulfonamido]acetic acid is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its complex structure, which includes a phenyl group, a chlorophenyl group, and an ethenesulfonamido group attached to an acetic acid moiety.

Preparation Methods

The synthesis of 2-[N-phenyl2-(2-chlorophenyl)ethenesulfonamido]acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to a sulfonation reaction using chlorosulfonic acid to introduce the sulfonamido group. Finally, the resulting compound is reacted with acetic anhydride to yield the target compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-[N-phenyl2-(2-chlorophenyl)ethenesulfonamido]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[N-phenyl2-(2-chlorophenyl)ethenesulfonamido]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for studying various biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[N-phenyl2-(2-chlorophenyl)ethenesulfonamido]acetic acid involves its interaction with specific molecular targets. The compound’s sulfonamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

2-[N-phenyl2-(2-chlorophenyl)ethenesulfonamido]acetic acid can be compared with other similar compounds, such as:

    2-[N-phenyl2-(2-bromophenyl)ethenesulfonamido]acetic acid: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    2-[N-phenyl2-(2-fluorophenyl)ethenesulfonamido]acetic acid: The presence of a fluorine atom can influence the compound’s chemical properties and interactions with biological targets.

    2-[N-phenyl2-(2-methylphenyl)ethenesulfonamido]acetic acid: The methyl group can alter the compound’s hydrophobicity and steric interactions. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2247108-53-6

Molecular Formula

C16H14ClNO4S

Molecular Weight

351.8

Purity

95

Origin of Product

United States

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